molecular formula C14H21IN6O2 B2533388 tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate

tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate

Cat. No.: B2533388
M. Wt: 432.26 g/mol
InChI Key: SXYKLEKTMDBFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, abbreviated here as SI-4 for clarity, is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-iodo substituent and a 1-(4-(tert-butyl carbamate)butyl) chain. Its synthesis involves alkylation of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with tert-butyl N-(4-bromobutyl)carbamate in DMF using NaH as a base (38% yield) . Key characterization data include:

  • Molecular formula: C₁₄H₂₁IN₆O₂
  • LCMS (ESI): [M+H]⁺ observed at 433.0 (calcd. 433.08) .
  • ¹H NMR (DMSO-d₆): Peaks at δ 8.19 (s, pyrimidine-H), 4.25 (br t, butyl chain), and 1.39–1.21 (tert-butyl group) .

SI-4 serves as a critical intermediate in medicinal chemistry, particularly in synthesizing mTORC1 inhibitors like RMC-5552 . The iodine at the 3-position allows further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the pyrazolo[3,4-d]pyrimidine scaffold.

Properties

IUPAC Name

tert-butyl N-[4-(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21IN6O2/c1-14(2,3)23-13(22)17-6-4-5-7-21-12-9(10(15)20-21)11(16)18-8-19-12/h8H,4-7H2,1-3H3,(H,17,22)(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYKLEKTMDBFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN1C2=NC=NC(=C2C(=N1)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21IN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Iodination

The pyrazolopyrimidine core undergoes iodination at the 3-position using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 80–85°C under inert atmosphere. Electron-rich carbons in the pyrazolo[3,4-d]pyrimidine ring direct electrophilic substitution, with the 3-position favored due to resonance stabilization of the intermediate.

Key Reaction Parameters

Parameter Optimal Condition Effect on Yield
Solvent DMF Maximizes solubility and reactivity
Temperature 85°C Balances reaction rate and decomposition
Equivalents of NIS 1.2 eq Minimizes polyiodination
Reaction Time 12–16 hours Ensures completion

Characterization via $$ ^1H $$-NMR reveals a downfield shift for the C4 proton (δ 8.2–8.4 ppm), confirming iodination.

Boc Protection of the Butylamine

Carbamate Formation

The terminal amine of the butyl linker is protected using di-tert-butyl dicarbonate (Boc$$_2$$O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. Quantitative conversion occurs within 2 hours at room temperature.

Reaction Optimization

  • Solvent Choice : DCM minimizes side reactions compared to polar aprotic solvents.
  • Catalyst Loading : 0.1 eq DMAP accelerates reaction without over-acylation.

Integrated Synthetic Route

Combining the above steps yields the target compound:

  • Iodination : 4-Amino-1H-pyrazolo[3,4-d]pyrimidine → 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (85% yield).
  • Alkylation : Reaction with 4-bromobutyl tert-butyl carbamate → tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate (78% yield).
  • Purification : Column chromatography (SiO$$_2$$, ethyl acetate/hexane) affords >95% purity.

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$-NMR (DMSO-d$$6$$) : δ 1.39 (s, 9H, Boc CH$$3$$), 3.12 (t, 2H, NHCH$$2$$), 4.05 (t, 2H, NCH$$2$$), 6.85 (s, 1H, pyrimidine H5).
  • IR (KBr) : 3340 cm$$^{-1}$$ (N-H stretch), 1685 cm$$^{-1}$$ (C=O Boc).
  • HRMS : m/z calc. for C$${16}$$H$${23}$$IN$$6$$O$$2$$ [M+H]$$^+$$: 488.0821, found: 488.0818.

Challenges and Mitigation Strategies

Iodine Stability

The C3-iodo bond is susceptible to hydrolysis under acidic conditions. Storage at −20°C in amber vials prevents degradation.

Regioselectivity in Alkylation

Competing O-alkylation is suppressed by using bulky bases (e.g., Cs$$2$$CO$$3$$) and aprotic solvents.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Adapting the iodination step to flow reactors could enhance reproducibility and safety.
  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) protecting group undergoes acid- or base-catalyzed hydrolysis to release the free amine. This reaction is critical for deprotection in synthetic pathways:

Reaction Conditions

Acidic HydrolysisBasic Hydrolysis
HCl/MeOH (4 N, RT, 4 h) NaOH (1 M in H₂O, 70°C, 2 h)
TFA/CH₂Cl₂ (RT, 30 min) LiAlH₄ (THF, reflux)

Products :

  • Free amine: 4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butan-1-amine

  • Byproduct: tert-butanol and CO₂

Suzuki–Miyaura Cross-Coupling at the Iodo Substituent

The 3-iodo group on the pyrazolo[3,4-d]pyrimidine core participates in palladium-catalyzed coupling reactions with boronic acids:

Example Reaction
Reactants :

  • Phenylboronic acid derivatives (e.g., 4-(2-fluorophenoxy)phenylboronic acid)

  • Pd(PPh₃)₄ catalyst

  • Na₂CO₃ base in dioxane/H₂O (7:3) at 100°C

Outcomes :

Product StructureYieldKey Applications
3-Aryl-substituted pyrazolopyrimidine59% Kinase inhibitor intermediates

Mechanism :

C–I+Ar–B(OH)2Pd0C–Ar+B(OH)3+I\text{C–I} + \text{Ar–B(OH)}_2 \xrightarrow{\text{Pd}^{0}} \text{C–Ar} + \text{B(OH)}_3 + \text{I}^-

Nucleophilic Substitution at the Pyrazole Nitrogen

The butyl chain’s terminal nitrogen serves as a nucleophile in alkylation or acylation reactions:

Alkylation Example :

  • Reagent : 3-Bromoprop-1-yne

  • Conditions : K₂CO₃, DMF, RT, 12 h

  • Product : Propargyl-substituted derivative (68% yield)

Acylation Example :

  • Reagent : Boc₂O (di-tert-butyl dicarbonate)

  • Conditions : DMAP, DCM, RT, 12 h

  • Product : Double Boc-protected amine (56% yield)

Reductive Amination and Hydrogenation

The primary amine generated after Boc deprotection undergoes reductive amination:

Procedure :

  • Deprotect Boc group via acid hydrolysis .

  • React with aldehydes/ketones (e.g., formaldehyde) in presence of NaBH₃CN.

  • Isolate secondary amine derivatives for biological testing .

Hydrogenation :

  • Conditions : H₂ (1 atm), 10% Pd/C, EtOH, RT

  • Application : Reduction of nitro or azide intermediates

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

pHHalf-Life (37°C)Degradation Pathway
7.4>24 hMinimal hydrolysis
2.02.5 hRapid Boc cleavage
9.06.8 hBase-mediated hydrolysis

Comparative Reactivity Table

Reaction TypeKey Reagents/ConditionsYield RangeFunctional Impact
Boc DeprotectionHCl/MeOH, TFA/DCM90–99% Activates amine for downstream reactions
Suzuki CouplingPd(PPh₃)₄, Ar–B(OH)₂35–59% Introduces aromatic diversity
AlkylationK₂CO₃, alkyl halides46–68% Modifies solubility/bioactivity
Reductive AminationNaBH₃CN, RCHO60–75% Enhances target binding affinity

This compound’s versatility in cross-coupling, deprotection, and conjugation reactions makes it a critical intermediate in developing kinase inhibitors, PROTACs, and immunomodulators . Its iodine atom provides a strategic handle for late-stage diversification, while the Boc group ensures stability during synthesis.

Scientific Research Applications

Kinase Inhibition

The primary application of tert-butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate lies in its role as a kinase inhibitor. Kinases are enzymes that play critical roles in various cellular processes, including cell signaling and metabolism. Inhibiting these enzymes can lead to the cessation of uncontrolled cell proliferation, making this compound a candidate for cancer treatment.

Table 1: Kinase Inhibition Studies

Study ReferenceKinase TargetIC50 Value (µM)Effect
EGFR0.5Strong inhibition
CDK20.8Moderate inhibition
BRAF1.2Weak inhibition

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. Its ability to inhibit specific kinases involved in tumor growth has been evaluated in various cancer cell lines.

Case Study: Breast Cancer Cell Lines
In vitro studies conducted on MCF-7 breast cancer cells demonstrated that this compound significantly reduced cell viability at concentrations above 1 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Targeting Specific Pathways

The compound has been shown to selectively target pathways associated with oncogenesis. For instance, it modulates the MAPK/ERK pathway, which is frequently overactive in various cancers.

Table 2: Pathway Modulation

PathwayMechanism of ActionResult
MAPK/ERKInhibition of MEKReduced proliferation
PI3K/AktInhibition of Akt phosphorylationInduced apoptosis

Mechanism of Action

The mechanism of action of tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. This interaction can trigger downstream signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

(a) Piperidine and Bicyclic Derivatives
  • (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (): Replaces the butyl chain with a piperidine ring. Molecular weight: 444.27 vs. 433.08 for SI-3. Application: Used as a reference standard for kinase inhibitor impurities, highlighting its role in quality control for pharmaceuticals .
  • ZYBT1 Intermediate (): Features a hexahydrocyclopenta[c]pyrrole moiety attached via a Mitsunobu reaction. Impact: The rigid bicyclic structure may enhance target binding affinity compared to SI-4’s flexible butyl chain, as seen in Bruton’s tyrosine kinase (BTK) inhibitors .
(b) Azetidine Derivatives
  • 3-(4-Amino-3-iodo-pyrazolo[3,4-d]pyrimidin-1-yl)-azetidine-1-carboxylic acid tert-butyl ester (): Substitutes the butyl group with an azetidine ring. Molecular weight: 416.22 (lower than SI-4 due to smaller ring). Significance: The strained four-membered ring may influence conformational stability and metabolic resistance .

Substituent Variations at the 3-Position

(a) Iodine Replacement with Heterocycles
  • tert-Butyl (4-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate (SI-5) (): Synthesized via Suzuki coupling of SI-4 with benzo[d]oxazol-5-ylboronic acid. Molecular weight: 438.47. Application: Intermediate in mTORC1 inhibitor pathways, demonstrating the utility of cross-coupling to introduce bioactive heterocycles .
  • SI-10 and SI-11 (): SI-10 introduces a tert-butyldimethylsilyl (TBS)-protected indole, while SI-11 deprotects to a hydroxyindole.
(b) Halogen vs. Aryl Groups
  • tert-Butyl (4-(4-amino-3-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate (): Replaces iodine with a fluorinated chromene moiety. Application: Designed for anticancer activity, leveraging fluorine’s electronegativity to modulate bioavailability .

Biological Activity

tert-Butyl (4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties, including kinase inhibition and anticancer activity.

Chemical Structure and Properties

The molecular formula of this compound is C15H21IN6O2C_{15}H_{21}IN_{6}O_{2}, with a molecular weight of 444.271 g/mol. The compound is characterized by the presence of an iodine atom, which is essential for its biological activity.

Kinase Inhibition

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit potent inhibitory activity against various kinases. For example, derivatives of this scaffold have shown promising results as inhibitors of cyclin-dependent kinases (CDKs). A study reported that certain pyrazolo[3,4-d]pyrimidines demonstrated IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, with significant selectivity towards CDK2 (265-fold over CDK9) .

Anticancer Properties

The anticancer potential of this compound has been explored in vitro. It has been shown to inhibit cell proliferation in various human tumor cell lines, including HeLa, HCT116, and A375. The mechanism of action involves the induction of apoptosis and cell cycle arrest .

Case Studies

In one notable study, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their biological activities. Among them, this compound exhibited significant antiproliferative effects against cancer cell lines with an IC50 value in the low micromolar range .

The biological activity of this compound can be attributed to its ability to interact with the ATP-binding site of kinases. The presence of the amino and iodine groups enhances its binding affinity and selectivity towards specific kinases involved in cancer progression.

Data Table: Biological Activity Overview

Activity Target IC50 Value Selectivity
CDK2 InhibitionCyclin-dependent kinase 20.36 µM265-fold over CDK9
Antiproliferative EffectsHeLa CellsLow µMSignificant
Antiproliferative EffectsHCT116 CellsLow µMSignificant
Antiproliferative EffectsA375 CellsLow µMSignificant

Q & A

Basic Research Questions

Q. What structural features of tert-butyl carbamate derivatives influence their reactivity in nucleophilic substitution or coupling reactions?

  • Methodological Answer : The reactivity of tert-butyl carbamates is governed by steric hindrance from the bulky tert-butyl group and the electron-withdrawing nature of the carbamate moiety. For pyrazolo[3,4-d]pyrimidine derivatives, the iodo substituent at position 3 enhances susceptibility to cross-coupling reactions (e.g., Suzuki or Sonogashira), while the amino group at position 4 can act as a directing group or participate in hydrogen bonding. Computational studies (e.g., DFT calculations) are recommended to predict reactive sites .
  • Key Evidence : Similar ligands with pyrazolo[3,4-d]pyrimidine cores undergo iodinated substitutions for coupling reactions ( ).

Q. How can researchers optimize synthetic routes for tert-butyl carbamate intermediates under inert conditions?

  • Methodological Answer :

  • Stepwise Protection : Use Boc (tert-butoxycarbonyl) protection for amines under anhydrous conditions with bases like NaHCO₃ or DIEA ( ).
  • Purification : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization for intermediates. Monitor purity via TLC or HPLC .
  • Example Protocol : A 3-step synthesis involving Boc protection, iodination, and coupling (see , Steps 3–5).

Q. Which analytical techniques are critical for characterizing tert-butyl carbamate derivatives?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm tert-butyl group integration (δ ~1.3 ppm) and pyrazolo[3,4-d]pyrimidine aromaticity (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., m/z 469 [M+H]⁺ in ).
  • Elemental Analysis : Confirm iodine content via ICP-MS or X-ray crystallography if feasible .

Advanced Research Questions

Q. How can computational modeling accelerate reaction design for pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states and intermediates. ICReDD’s approach integrates computational predictions with experimental validation to minimize trial-and-error .
  • Ligand Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities for biological targets, leveraging the pyrazolo[3,4-d]pyrimidine scaffold’s kinase inhibition potential .

Q. What strategies mitigate stability issues during storage or handling of iodinated carbamates?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent dehalogenation.
  • Moisture Control : Use molecular sieves in storage containers; avoid aqueous buffers unless necessary.
  • Degradation Analysis : Monitor via accelerated stability studies (40°C/75% RH) with HPLC tracking .

Q. How should researchers address contradictory NMR or mass spectrometry data during structural validation?

  • Methodological Answer :

  • Artifact Identification : Check for residual solvents (e.g., DCM in ) or by-products (e.g., deiodinated species).
  • Dynamic Effects : Variable-temperature NMR resolves conformational ambiguities (e.g., rotamers in tert-butyl groups).
  • Isotopic Confirmation : Compare experimental/theoretical isotopic patterns in HRMS (e.g., ¹²⁷I vs. ¹²⁶I) .

Q. What methodological frameworks predict the biological activity of novel pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :

  • SAR Studies : Compare substituent effects (e.g., iodine vs. chlorine) on kinase inhibition using in vitro assays (e.g., ATP-competitive binding).
  • ADMET Profiling : Use software like Schrödinger’s QikProp to predict solubility, permeability, and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.